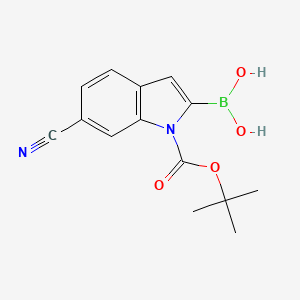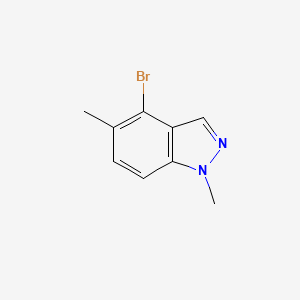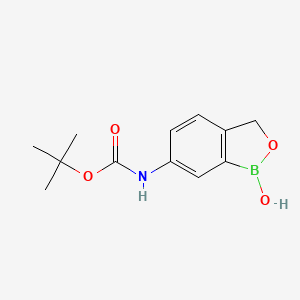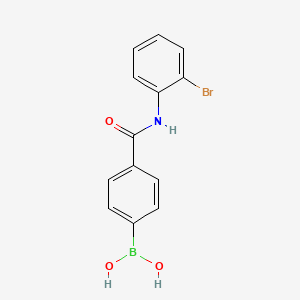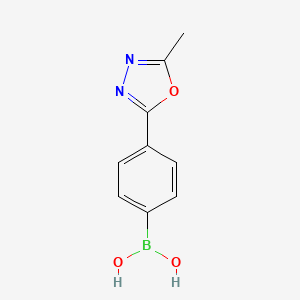
(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid
Übersicht
Beschreibung
Oxadiazole or furadiazole ring containing derivatives are an important class of heterocyclic compounds . A heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds is known as oxadiazole . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of oxadiazoles was achieved by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield was reported to be 92% .Molecular Structure Analysis
The molecular structure of oxadiazole consists of a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazoles include cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes and Sensing
A study by Selvaraj et al. (2019) developed a boronic acid derivative, functionalized with a 4-(3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-1,2,4-oxadiazol-5-yl)phenyl (IOP) moiety. This derivative was used as a "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions, showing high selectivity and sensitivity under physiological conditions. This derivative was also successfully applied in bioimaging to detect intracellular Fe3+ and F- in living HeLa cells, demonstrating its utility in biological research (Selvaraj et al., 2019).
Optoelectronic Device Materials
Liu et al. (2007) studied new oxadiazole derivatives as promising materials for electron transport in optoelectronic devices. They synthesized derivatives like 2,5-bis-(4-biphenyl)-yl-1,3,4-oxadiazole and characterized them for their thermal, optical, and electrochemical properties. These derivatives showed good thermal stability and low orbital energy levels, making them suitable for use in organic optoelectronic devices (Liu, Zhao, & Huang, 2007).
Synthesis of Novel Boron Heterocycles
Kotali et al. (2017) reported the synthesis of 4-phenyl-2-aryl-8-methyl-6-oxo-7-phenylhydrazo-2H,4H,6H,7H,8H[1,3,4,2]-oxadiazaborolo[2,3-b][1,3,2]oxazaborines via the reaction of phenylboronic acid with various N-acylhydrazones. These derivatives represent a new class of zwitterionic, tetrahedral boron heterocycles, which can have significant implications in material science and organic chemistry (Kotali et al., 2017).
Luminescent Iridium-Boronic Acid Complexes
Hashemzadeh et al. (2020) prepared a family of Ir(iii) complexes containing boronic acid groups, which were investigated as luminescent sensors for carbohydrates. These complexes displayed the ability to form boronic acid cyclic esters with simple sugars like glucose and fructose, indicating their potential application in carbohydrate sensing (Hashemzadeh et al., 2020).
Corrosion Inhibition Properties
Ammal et al. (2018) explored the corrosion inhibition properties of oxadiazole derivatives for mild steel in sulfuric acid. The study found that these compounds act as protective layers on mild steel surfaces, showcasing their potential industrial application in corrosion inhibition (Ammal, Prajila, & Joseph, 2018).
Zukünftige Richtungen
The future directions of research on oxadiazoles could involve further exploration of their broad range of chemical and biological properties . The derivatives of the oxadiazole nucleus have become important synthons in the development of new drugs . Therefore, more research could be conducted to discover new drugs based on oxadiazoles.
Eigenschaften
IUPAC Name |
[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSKFVHUUJWUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=C(O2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657152 | |
| Record name | [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid | |
CAS RN |
913835-70-8 | |
| Record name | (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



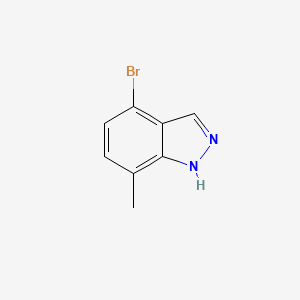
![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
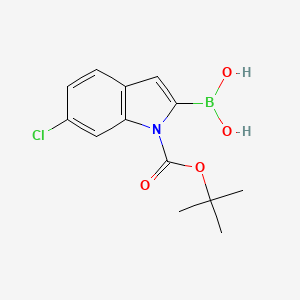
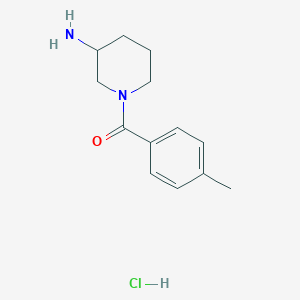
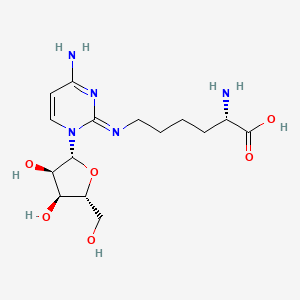
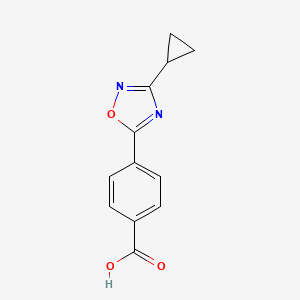
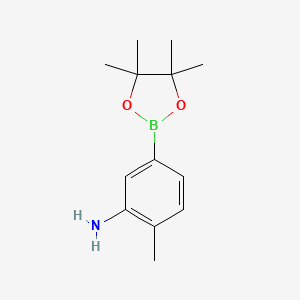
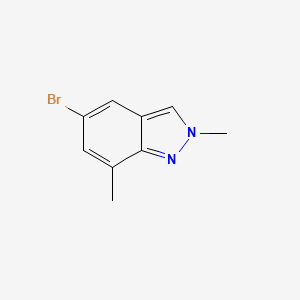
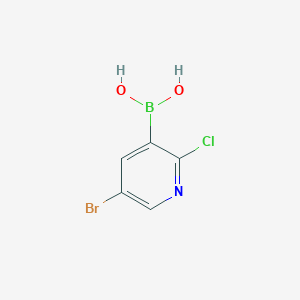
![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
